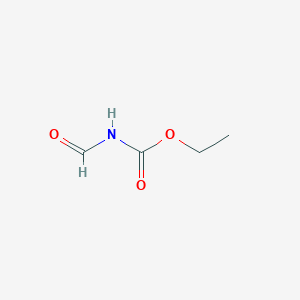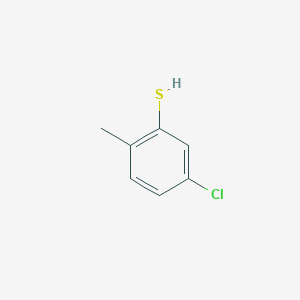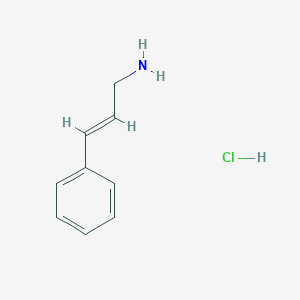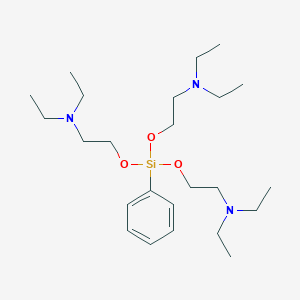
Phenyltris(2-diethylaminoethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyltris(2-diethylaminoethoxy)silane, also known as PTDES, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PTDES is a silane-based compound that has a phenyl group attached to it, along with three diethylaminoethoxy groups. This compound is used primarily in the field of organic chemistry and material science, where it has shown promise as a reagent for various chemical reactions and as a precursor for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of Phenyltris(2-diethylaminoethoxy)silane is not well understood, but it is believed to function as a Lewis acid catalyst in many chemical reactions. The diethylaminoethoxy groups on the compound are thought to act as electron donors, while the phenyl group acts as an electron acceptor. This combination of electron-donating and electron-accepting groups makes Phenyltris(2-diethylaminoethoxy)silane an effective catalyst for many reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Phenyltris(2-diethylaminoethoxy)silane. However, studies have shown that it is not toxic to cells and does not cause significant harm to living organisms. It is important to note that Phenyltris(2-diethylaminoethoxy)silane should be handled with care, as it is a hazardous chemical and can cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyltris(2-diethylaminoethoxy)silane has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions, and it is relatively easy to synthesize. Additionally, Phenyltris(2-diethylaminoethoxy)silane is stable under a wide range of conditions and can be stored for extended periods of time without significant degradation. However, there are also limitations to its use. Phenyltris(2-diethylaminoethoxy)silane is a hazardous chemical and requires proper handling and storage. Additionally, it is not suitable for use in certain reactions, such as those that require a strong acid or base catalyst.
Orientations Futures
There are several future directions for research on Phenyltris(2-diethylaminoethoxy)silane. One area of interest is the use of Phenyltris(2-diethylaminoethoxy)silane as a catalyst for the synthesis of novel materials, such as metal-organic frameworks and porous polymers. Another area of research is the development of new reactions using Phenyltris(2-diethylaminoethoxy)silane as a reagent. Finally, there is potential for the use of Phenyltris(2-diethylaminoethoxy)silane in the field of biomedicine, such as in the development of drug delivery systems or as a contrast agent for medical imaging.
Conclusion:
In conclusion, Phenyltris(2-diethylaminoethoxy)silane is a versatile and promising compound that has shown significant potential for use in scientific research. Its unique properties make it an effective reagent for various chemical reactions and a precursor for the synthesis of novel materials. While there are limitations to its use, Phenyltris(2-diethylaminoethoxy)silane remains an important tool for organic chemists and material scientists. Ongoing research on Phenyltris(2-diethylaminoethoxy)silane will likely lead to new applications and discoveries in the future.
Méthodes De Synthèse
Phenyltris(2-diethylaminoethoxy)silane can be synthesized using a variety of methods, including the reaction of phenyltrichlorosilane with diethylaminoethanol in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization. Other methods of synthesis include the reaction of phenyltrichlorosilane with diethylamine and ethylene oxide, or the reaction of phenyltrichlorosilane with diethylamine followed by the addition of ethylene oxide.
Applications De Recherche Scientifique
Phenyltris(2-diethylaminoethoxy)silane has been used extensively in scientific research, particularly in the field of organic chemistry. It has been shown to be an effective reagent for various chemical reactions, such as the synthesis of arylsulfonamides and the preparation of phosphine-borane adducts. Phenyltris(2-diethylaminoethoxy)silane has also been used as a precursor for the synthesis of novel materials, such as mesoporous silica nanoparticles and polymeric materials.
Propriétés
Numéro CAS |
17146-76-8 |
|---|---|
Nom du produit |
Phenyltris(2-diethylaminoethoxy)silane |
Formule moléculaire |
C24H47N3O3Si |
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
2-[bis[2-(diethylamino)ethoxy]-phenylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C24H47N3O3Si/c1-7-25(8-2)18-21-28-31(24-16-14-13-15-17-24,29-22-19-26(9-3)10-4)30-23-20-27(11-5)12-6/h13-17H,7-12,18-23H2,1-6H3 |
Clé InChI |
AODUXVBVLDHNPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
SMILES canonique |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
Autres numéros CAS |
17146-76-8 |
Synonymes |
Tris[2-(diethylamino)ethoxy]phenylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



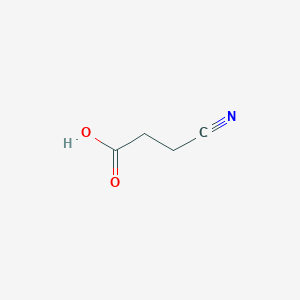
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
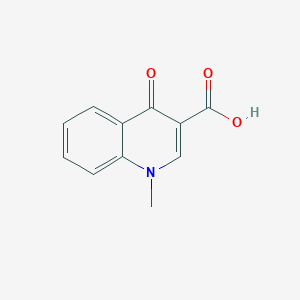
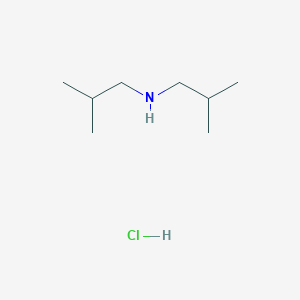
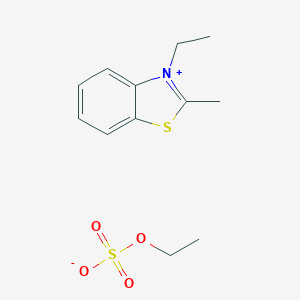
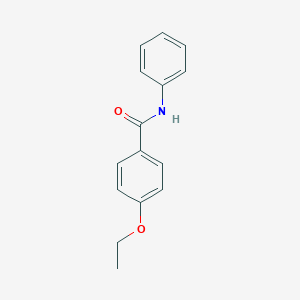
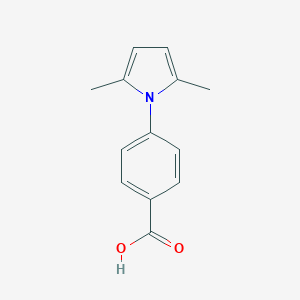
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
